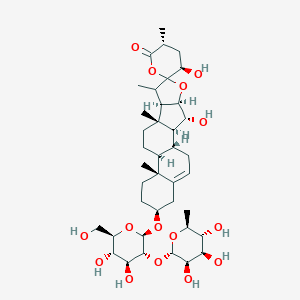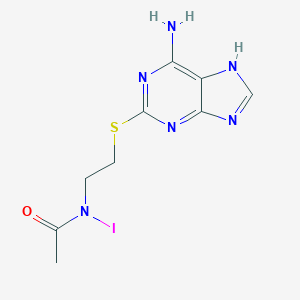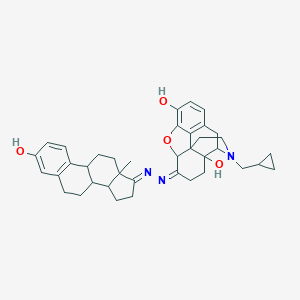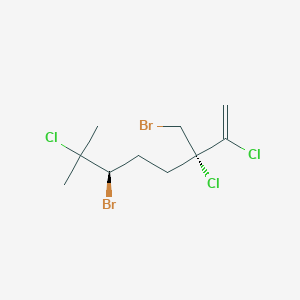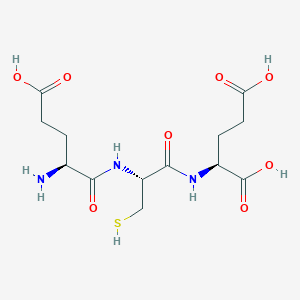
gamma-Glutamyl-cysteinyl-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Glutamyl-cysteinyl-glutamic acid (γ-Glu-Cys-Glu), also known as glutathione (GSH), is a tripeptide molecule that plays a crucial role in maintaining cellular redox homeostasis. It is synthesized in all living organisms and is involved in several biological processes, including detoxification, antioxidant defense, and immune system modulation.
Aplicaciones Científicas De Investigación
Glutathione Metabolism and Health Implications
Gamma-Glutamyl-cysteinyl-glutamic acid, commonly known as Glutathione (GSH), plays crucial roles in antioxidant defense, nutrient metabolism, and regulation of various cellular events. It's involved in gene expression, DNA and protein synthesis, cell proliferation and apoptosis, signal transduction, cytokine production, immune response, and protein glutathionylation. Deficiencies in GSH contribute to oxidative stress, impacting aging and the pathogenesis of numerous diseases such as Alzheimer's disease, Parkinson's disease, liver disease, cystic fibrosis, HIV/AIDS, cancer, heart attack, stroke, and diabetes (Wu et al., 2004).
Role in Atherosclerosis and Coronary Heart Disease
Gamma-glutamyl transferase (GGT), an enzyme involved in GSH metabolism, is associated with the risk of atherosclerosis and coronary heart disease (CHD). Elevated GGT activity is linked to several cardio-metabolic risk factors, systemic inflammation, and oxidative stress. Studies suggest GGT's direct involvement in atherosclerosis pathology through promotion of pro-oxidant reactions. However, the molecular mechanisms and the impact of GGT-lowering therapies on CHD outcomes need further investigation (Ndrepepa et al., 2018).
Catalytic, Structural, and Functional Aspects of GGT
Gamma-Glutamyl transpeptidase (GGT) catalyzes the transfer of the gamma-glutamyl moiety of GSH to amino acids and dipeptides. The enzyme plays a pivotal role in maintaining GSH homeostasis and defense against oxidative stress. Understanding the tissue distribution, catalytic properties, and physiological function of GGT is crucial in comprehending its role in health and disease (Tate & Meister, 1981).
Redox Regulation and Drug Resistance
GGT expression is essential for maintaining cysteine levels and, consequently, for glutathione synthesis. It is significantly expressed in tumors, providing access to additional cysteine and aiding in maintaining elevated levels of intracellular glutathione. This expression correlates with drug resistance in clinical settings. Inhibitors of GGT can sensitize tumors to chemotherapy (Hanigan, 2014).
Nonallosteric Feedback Inhibition by Glutathione
Gamma-Glutamyl-cysteine synthetase is regulated by nonallosteric feedback inhibition by glutathione, suggesting a physiological mechanism for the regulation of GSH synthesis. This finding is significant in understanding conditions like 5-oxoprolinuria, where there's a deficiency in glutathione synthetase and consequently glutathione (Richman & Meister, 1975).
Propiedades
Número CAS |
153147-66-1 |
|---|---|
Fórmula molecular |
C13H21N3O8S |
Peso molecular |
379.39 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H21N3O8S/c14-6(1-3-9(17)18)11(21)16-8(5-25)12(22)15-7(13(23)24)2-4-10(19)20/h6-8,25H,1-5,14H2,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |
Clave InChI |
PKYAVRMYTBBRLS-FXQIFTODSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |
Secuencia |
ECE |
Sinónimos |
gamma-Glu-Cys-Glu gamma-GluCysGlu gamma-glutamyl-cysteinyl-glutamic acid gamma-glutamylcysteinylglutamic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)





